molecular formula C8H6F3NO B1205213 2,2,2-Trifluoro-N-phenylacetamide CAS No. 404-24-0

2,2,2-Trifluoro-N-phenylacetamide

Cat. No. B1205213
CAS RN: 404-24-0
M. Wt: 189.13 g/mol
InChI Key: SAPQIENQEZURNZ-UHFFFAOYSA-N
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Patent
US05552404

Procedure details

N-(Cyclopropylmethyl)aniline [NMR (200 MHz, DMSO-d6): δ0.21 (m, 2H); 0.51 (m, 2H); 1.01 (m, 1H); 3.63 (d, J=7.3 Hz, 1H); 3.80 (br s, 1H); 5.78 (br s, 1H); 7.18 (t, J=7.2 Hz, 1H); 7.25 (d, J=7.8 Hz, 2H); 7.42 (t, J=7.3 Hz, 2H)] was prepared from aniline and (bromomethyl)cyclopropane via trifluoroacetanilide using the general method described by Hodge (Harland, P. A.; Hodge, P; Maughan, W.; Wildsmith, E. Synthesis, 1984, 941.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:9][CH:10]1[CH2:12][CH2:11]1.FC(F)(F)C(NC1C=CC=CC=1)=O>>[CH:10]1([CH2:9][NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=CC=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis, 1984, 941

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.